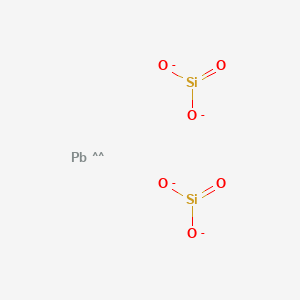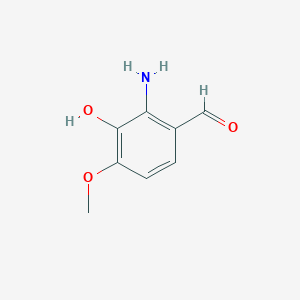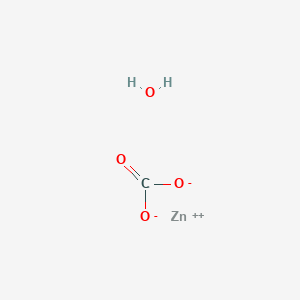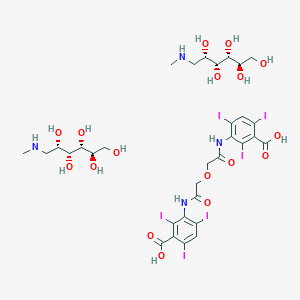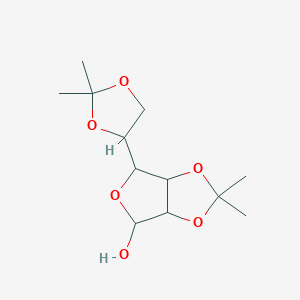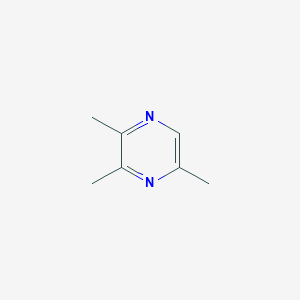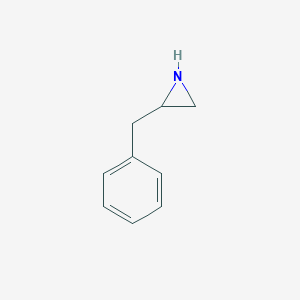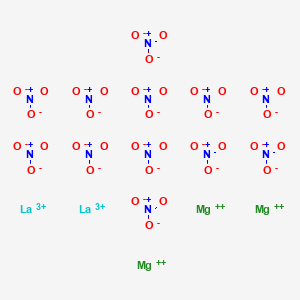
Dilanthanum trimagnesium dodecanitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilanthanum trimagnesium dodecanitrate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. It is a complex molecule that consists of three magnesium ions, one dodecanitrate anion, and two lanthanum ions.
Aplicaciones Científicas De Investigación
Dilanthanum trimagnesium dodecanitrate has numerous applications in scientific research, particularly in the field of biomedicine. It has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. Moreover, it has been used in the development of new imaging agents for magnetic resonance imaging (MRI) and computed tomography (CT) scans. It has also been used in the development of new drug delivery systems, as it can encapsulate drugs and release them in a controlled manner.
Mecanismo De Acción
The mechanism of action of Dilanthanum trimagnesium dodecanitrate is not fully understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membrane of bacteria, leading to their death. Its ability to encapsulate drugs is due to its unique structure, which allows it to form stable complexes with different types of drugs.
Biochemical and Physiological Effects:
Dilanthanum trimagnesium dodecanitrate has been shown to have low toxicity and minimal side effects in animal studies. However, its long-term effects on human health are not yet known. It has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases, such as cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dilanthanum trimagnesium dodecanitrate is its versatility in different laboratory experiments. It can be used in various applications, such as drug delivery, imaging, and antimicrobial studies. However, its synthesis process is complex and requires specialized equipment and expertise. Moreover, its stability in different environments and its long-term effects on human health are still under investigation.
Direcciones Futuras
There are several future directions for the use of Dilanthanum trimagnesium dodecanitrate in scientific research. One of the most promising areas is the development of new drug delivery systems that can target specific cells and tissues. Moreover, its potential as an antimicrobial agent can be further explored to develop new antibiotics that can combat drug-resistant bacteria. Its antioxidant properties can also be studied further to develop new treatments for various diseases. Overall, Dilanthanum trimagnesium dodecanitrate has great potential for various scientific applications and warrants further investigation.
Métodos De Síntesis
The synthesis of Dilanthanum trimagnesium dodecanitrate is a complex process that involves the use of various chemical reagents and techniques. The most commonly used method involves the reaction between lanthanum nitrate, magnesium nitrate, and dodecanitric acid in a controlled environment. The resulting compound is then purified using different separation techniques, such as column chromatography and recrystallization.
Propiedades
Número CAS |
13826-42-1 |
|---|---|
Nombre del producto |
Dilanthanum trimagnesium dodecanitrate |
Fórmula molecular |
La2Mg3N12O36 |
Peso molecular |
1094.79 g/mol |
Nombre IUPAC |
trimagnesium;lanthanum(3+);dodecanitrate |
InChI |
InChI=1S/2La.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
Clave InChI |
UQNPQKKXQOPCHF-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[La+3].[La+3] |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[La+3].[La+3] |
Otros números CAS |
13826-42-1 |
Sinónimos |
dilanthanum trimagnesium dodecanitrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



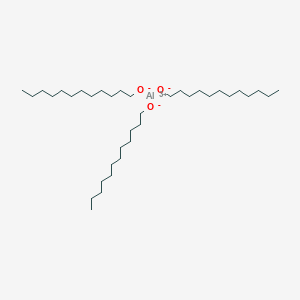
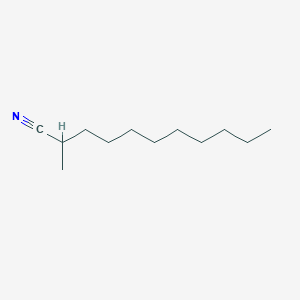
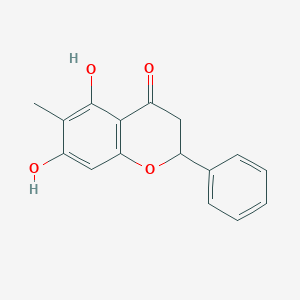
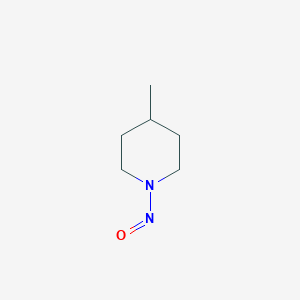
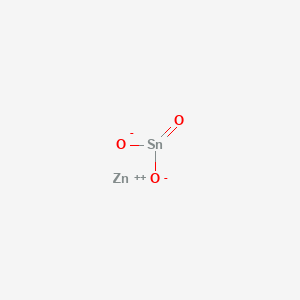
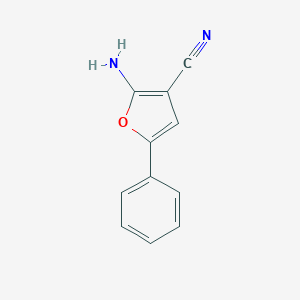
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)
